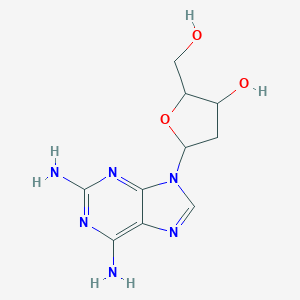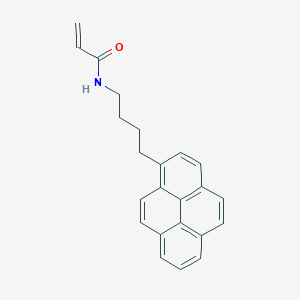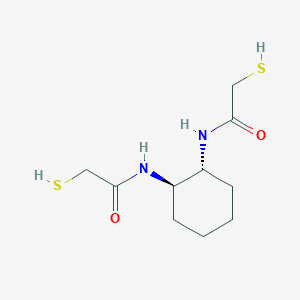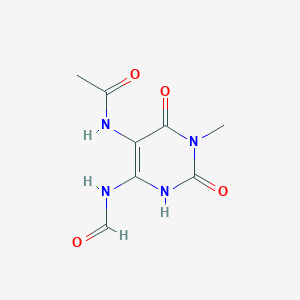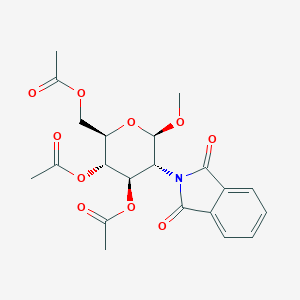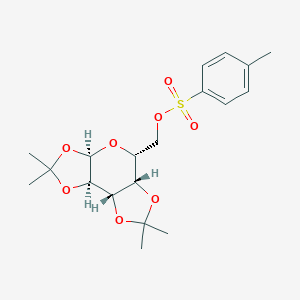
6,7-Dimethoxy-4-methylcoumarin
Übersicht
Beschreibung
6,7-Dimethoxy-4-methylcoumarin is a member of coumarins . It is a natural product found in Sideritis canariensis . The molecular formula is C12H12O4 and the molecular weight is 220.22 g/mol .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-4-methylcoumarin has been explored in various studies. For instance, the Pechmann condensation reaction pathways for the synthesis of 5,7-dihydroxy-4-methylcoumarin using UiO-66-SO3H and UiO-66 MOFs were proposed . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The structure of 7,8-dihydroxy-4-methylcoumarin was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .Physical And Chemical Properties Analysis
6,7-Dimethoxy-4-methylcoumarin is a white to orange to green powder . The melting point ranges from 136.0 to 140.0 °C .Wissenschaftliche Forschungsanwendungen
Medical Science and Biomedical Research
Coumarins, including 6,7-Dimethoxy-4-methylcoumarin, have attracted considerable attention due to their application in diverse fields such as medical science and biomedical research . They have been intensively studied mainly due to their biological activities such as antitumor, antioxidative, anti-HIV, vasorelaxant, antimicrobial, and anticancer .
Industrial Applications
Coumarins are also used in several industrial branches . The unique stability of the coumarin motif makes it a valuable component in various industrial applications .
Fluorescent Dyes and Probes
Coumarins are widely used as fluorescent dyes and probes because of their great structural flexibility and large fluorescent quantum yields . For example, 6,7-Dimethoxy-4-methylcoumarin can be used as a fluorescent sensor to monitor the consumption of a boronic acid in a Suzuki cross-coupling reaction .
Organic Synthesis
6,7-Dimethoxy-4-methylcoumarin is a useful compound in organic synthesis . It can be used in the synthesis of various other compounds, contributing to the development of new and more practical methods for the synthesis of these compounds .
Anticoagulant Activity
Many coumarin derivatives have anticoagulant activity . This makes them valuable in the development of drugs that prevent blood clotting .
Anti-inflammatory Activity
Coumarin derivatives also have anti-inflammatory activity . This makes them useful in the development of drugs that reduce inflammation and swelling .
Antibacterial Activity
Coumarin derivatives have been found to have antibacterial activity . This makes them valuable in the development of new antibiotics .
Anti-HIV Activity
Coumarin derivatives have been found to have anti-HIV activity . This makes them valuable in the development of drugs that can be used in the treatment of HIV .
Wirkmechanismus
Target of Action
The primary targets of 6,7-Dimethoxy-4-methylcoumarin are pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β . These cytokines play a crucial role in mediating inflammation in the body .
Mode of Action
6,7-Dimethoxy-4-methylcoumarin interacts with its targets by inhibiting the production of these pro-inflammatory cytokines . This interaction results in a decrease in inflammation, which is beneficial in conditions where inflammation is a key factor .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is activated in LPS-stimulated macrophages and contributes to the inflammatory response . By inhibiting the production of pro-inflammatory cytokines, 6,7-Dimethoxy-4-methylcoumarin can potentially modulate this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of 6,7-Dimethoxy-4-methylcoumarin’s action include a reduction in the expression of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in treating conditions characterized by excessive inflammation .
Zukünftige Richtungen
Future research could explore the potential of 6,7-Dimethoxy-4-methylcoumarin in various applications. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study discussed the effective synthesis of 7-hydroxy-4-substituted coumarins .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDSYPGGDKWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195494 | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methylcoumarin | |
CAS RN |
4281-40-7 | |
| Record name | 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIMETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 6,7-Dimethoxy-4-methylcoumarin's anti-inflammatory effects?
A1: Studies indicate that 6,7-Dimethoxy-4-methylcoumarin (DMC) primarily exerts its anti-inflammatory effects by inhibiting two key signaling pathways involved in inflammation: NF-κB and MAPK. []
Q2: How effective is 6,7-Dimethoxy-4-methylcoumarin in combating specific inflammatory responses?
A2: Research has primarily focused on DMC's impact on lipopolysaccharide (LPS)-induced inflammation, a model for mimicking bacterial infection responses. In these studies, DMC effectively:
Q3: Are there any structural analogs of 6,7-Dimethoxy-4-methylcoumarin with known biological activities?
A3: Yes, several structural analogs of DMC, primarily other coumarin derivatives, have been investigated for their biological activities. For instance, research has explored the antifungal and antibacterial properties of various coumarins, including:
- Esculetin (6,7-dihydroxycoumarin): This compound, structurally similar to DMC, exhibited notable activity against both Gram-positive and Gram-negative bacteria. []
- Scoparone (6,7-dimethoxycoumarin): This analog demonstrated significant antifungal activity, particularly against Trichophyton mentagrophytes and Rhizoctonia solani. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



